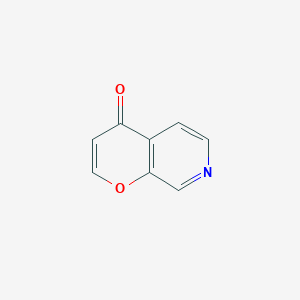
7-Azachromone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Azachromone is a derivative of chromone, a classical oxygen heterocycle . The introduction of a nitrogen atom into various positions of the chromone core provides promising drug candidates with improved ADMET profiles . Several 8-azachromones have been studied as anticancer, antiviral, and anti-inflammatory agents .
Synthesis Analysis
The synthesis of 7-Azachromone involves the NaH-mediated condensation of isomeric 2(4)-acetyl-3-hydroxypyridines (obtained from isomeric 3-hydroxypyridine carboxylic acids) with ethyl formate . The synthetic utility of azachromones was demonstrated by the preparation of a series of 3,4-dihydro-2H-pyrano[3,2-b]pyridines and -[2,3-c]pyridines .Molecular Structure Analysis
The molecular structure of 7-Azachromone is similar to that of chromone, but with a nitrogen atom introduced into the parent chromone . This results in no significant changes in lipophilicity and slightly higher basicity values .Chemical Reactions Analysis
The key chemical reactions involved in the synthesis of 7-Azachromone include NaH-mediated condensation, catalytic hydrogenation of the pyranone ring of azachromones, and Barton–McCombie deoxygenation .Physical And Chemical Properties Analysis
Physicochemical studies revealed that no significant changes in lipophilicity and slightly higher basicity values were observed upon introduction of the nitrogen atom into the parent chromone . Therefore, 5- and 7-azachromones can be used as direct analogs of this classical heterocyclic fragment .Wissenschaftliche Forschungsanwendungen
Anticancer Agents
7-Azachromone derivatives have shown promising potential as anticancer agents. The introduction of a nitrogen atom into the chromone structure enhances the compound’s ability to interact with biological targets, leading to improved anticancer activity. These derivatives can inhibit the growth of various cancer cell lines, making them valuable candidates for developing new anticancer drugs .
Antiviral Agents
Research has indicated that 7-Azachromone compounds possess antiviral properties. These compounds can interfere with the replication of viruses, thereby reducing their ability to infect host cells. This makes 7-Azachromone derivatives potential candidates for the treatment of viral infections, including those caused by influenza and other pathogenic viruses .
Anti-inflammatory Agents
7-Azachromone derivatives have been studied for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the inflammatory response. This property makes them useful in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease .
Zukünftige Richtungen
The future directions for 7-Azachromone research could involve further exploration of its synthesis methods and potential applications in medicinal chemistry . Despite many synthetic methods developed to prepare chromones, the effect of the electron-deficient nature of the pyridine ring on the electronic properties of the conjugated system makes many classic chromone synthetic methods inefficient or inviable for azachromones .
Eigenschaften
IUPAC Name |
pyrano[2,3-c]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-7-2-4-11-8-5-9-3-1-6(7)8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVAQHMUXYWRKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)C=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-bromophenyl)-2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2665701.png)


![N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2665705.png)
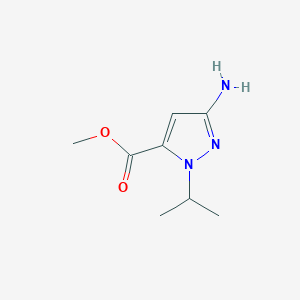
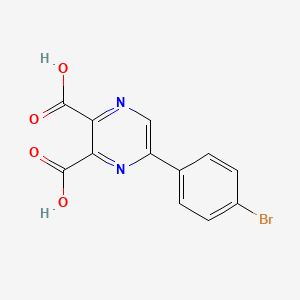
![2-[2-(4-fluorophenoxy)ethyl]-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2665709.png)
![N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2665711.png)
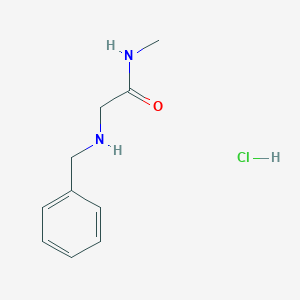
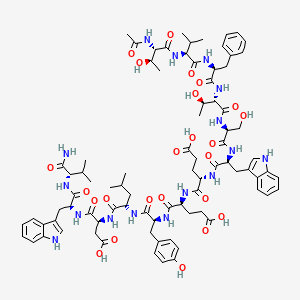
![Methyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2665715.png)


![{6-Chloro-4-[(3,5-dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2665722.png)